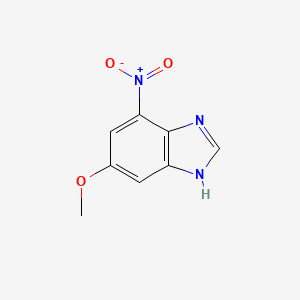
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside is a complex carbohydrate derivative. It is known for its unique structure, which includes an octyl group, an acetamido group, and two sugar moieties: galactopyranosyl and glucopyranoside. This compound is often used in biochemical research due to its ability to interact with various biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the sugar moieties, followed by the introduction of the octyl group. The acetamido group is then added through an acetylation reaction. Finally, the protective groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acetamido group.
Substitution: The octyl group can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies of carbohydrate-protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a surfactant in various formulations.
作用機序
The mechanism of action of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to carbohydrate-binding domains, influencing various biological pathways. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- Octyl 2-acetamido-2-deoxy-3-O-(B-D-glucopyranosyl)-A-D-glucopyranoside
- Octyl 2-acetamido-2-deoxy-3-O-(B-D-mannopyranosyl)-A-D-glucopyranoside
Uniqueness
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside is unique due to the presence of the galactopyranosyl moiety, which imparts specific binding properties and biological activities. This makes it particularly useful in studies involving galactose-specific interactions.
特性
分子式 |
C22H41NO11 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21+,22+/m1/s1 |
InChIキー |
LAVIBJFXURBICK-FJHIPHJXSA-N |
異性体SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |
正規SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)

![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
